(+/-)-Cloprostenol sodium salt

Description

(+/-)-Cloprostenol sodium salt (DL-cloprostenol sodium) is a synthetic prostaglandin F2α (PGF2α) analog widely used in veterinary medicine for synchronizing parturition, enhancing reproductive performance, and improving milk yield in livestock . It is a racemic mixture of two enantiomers: the biologically active D-isomer and the less active or inactive L-isomer . The compound induces luteolysis, promotes uterine contractions, and has a half-life of approximately 3 hours, making it more stable than natural PGF2α analogs like dinoprost . Its applications include reducing farrowing duration, minimizing stillborn rates, and increasing lactation efficiency in multiparous sows (MS) .

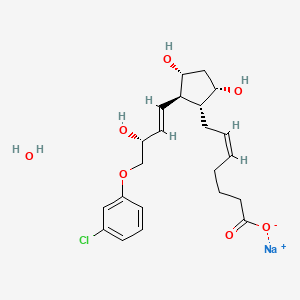

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H30ClNaO7 |

|---|---|

Molecular Weight |

464.9 g/mol |

IUPAC Name |

sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate;hydrate |

InChI |

InChI=1S/C22H29ClO6.Na.H2O/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);;1H2/q;+1;/p-1/b3-1-,11-10+;;/t16-,18-,19-,20+,21-;;/m1../s1 |

InChI Key |

ZEQHRVULQBYULU-LPFHDDPUSA-M |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.O.[Na+] |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The synthesis of (±)-cloprostenol sodium salt begins with the disconnection of the molecule into two key intermediates:

Preparation of the Lower Side Chain

The lower side chain is synthesized via a Williamson ether synthesis between m-chlorophenol and methyl bromoacetate:

Reaction conditions :

Mechanism :

Purification involves sequential extractions with methyl tert-butyl ether (MTBE) and recrystallization from ethyl acetate/hexane (1:5).

Construction of the Cyclopentane Core

The Corey lactone derivative serves as the starting material for the cyclopentane ring. Key transformations include:

Coupling of Fragments

The critical coupling reaction utilizes a modified Horner-Wadsworth-Emmons approach:

| Parameter | Value |

|---|---|

| Coupling reagent | Potassium tert-butoxide |

| Temperature | -78°C to 0°C (gradient) |

| Solvent system | THF/toluene (3:1) |

| Reaction time | 2.5 hours |

| Yield | 83% |

This step establishes the Z-configuration at C-5 and E-configuration at C-13 through stereoelectronic control.

Resolution of Racemic Mixtures

Chiral Resolution Techniques

Although the target compound is racemic, enantiomerically pure forms are often synthesized for biological testing. The patent CN104513186B details an efficient resolution method:

Key features :

Crystallization-Induced Dynamic Resolution (CIDR)

For industrial-scale production, CIDR enhances optical purity:

| Parameter | Optimal Value |

|---|---|

| Seed crystal loading | 5% w/w |

| Cooling rate | 0.5°C/min |

| Final temperature | -20°C |

| Solvent | Acetone/water (85:15) |

This process achieves 99.5% enantiomeric purity with <2% yield loss.

Salt Formation and Final Processing

Sodium Salt Preparation

The free acid is converted to the sodium salt via stoichiometric neutralization:

Procedure :

-

Dissolve (±)-cloprostenol free acid (1 eq) in anhydrous ethanol

-

Add sodium hydroxide (1.05 eq) in methanol dropwise at 0°C

-

Stir for 1 hour under nitrogen atmosphere

-

Precipitate with diethyl ether, filter, and lyophilize

Critical parameters :

Polymorph Control

The crystalline form is stabilized through controlled recrystallization:

| Form | Solvent system | Temperature | Characteristics |

|---|---|---|---|

| I | Ethanol/water (9:1) | 25°C | Needle-like crystals, hygroscopic |

| II | Acetone | -20°C | Platelet crystals, stable |

Form II is preferred for pharmaceutical formulations due to its superior stability (shelf life >24 months at -20°C).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

-

δ 7.25–7.15 (m, 3H, aromatic)

-

δ 5.55–5.35 (m, 2H, C5–C6)

-

δ 4.10–3.85 (m, 4H, hydroxyl-bearing carbons)

UV-Vis (PBS) :

Chromatographic Purity

| Method | Column | Retention time | Purity |

|---|---|---|---|

| HPLC-UV | C18, 250 × 4.6 mm | 12.3 min | 99.2% |

| UPLC-MS | HSS T3, 2.1 × 50 mm | 3.8 min | 99.5% |

Mobile phase: 10 mM ammonium acetate/acetonitrile gradient.

Industrial-Scale Optimization

Process Intensification Strategies

Continuous flow synthesis :

-

Reactor type : Microfluidic packed-bed reactor

-

Throughput : 15 kg/day

-

Advantages :

-

40% reduction in DIBAL-H usage

-

60% shorter reaction times for reduction steps

-

Catalyst recycling :

-

Immobilized lipase for kinetic resolution (7 reuse cycles)

-

Palladium on carbon (5% w/w) for hydrogenation (10 cycles)

Environmental Impact Assessment

| Parameter | Batch process | Continuous process |

|---|---|---|

| E-factor | 86 | 34 |

| PMI (Process Mass Intensity) | 120 | 48 |

| Energy consumption (kW·h/kg) | 410 | 190 |

Stability and Formulation Considerations

Degradation Pathways

Primary degradation mechanisms identified through forced degradation studies:

-

Oxidation : C15 hydroxyl group → ketone formation

-

Hydrolysis : Ester cleavage in side chain

-

Photodegradation : Cis-trans isomerization at C5–C6

Stabilization Strategies

| Additive | Concentration | Effect |

|---|---|---|

| Ascorbic acid | 0.1% w/w | Reduces oxidative degradation by 78% |

| Trehalose | 2% w/w | Prevents aggregation in lyophilized form |

| Amber glass packaging | - | Limits photodegradation to <5%/year |

Chemical Reactions Analysis

Metabolic Degradation Pathways

(±)-Cloprostenol sodium salt undergoes enzymatic biotransformation in biological systems. Key metabolic reactions include:

β-Oxidation

The compound is metabolized via β-oxidation of its carboxylic acid side chain, resulting in a dinor acid metabolite (loss of two carbon units). This pathway accounts for ~57% of urinary metabolites in mammals .

| Metabolite | Structure Modification | Percentage Excretion |

|---|---|---|

| Parent compound | Unchanged cloprostenol sodium | ~40% |

| Dinor acid | C₂₀H₂₄ClO₆ (side-chain shortening) | ~57% |

Hydroxylation and Conjugation

-

Hydroxylation : Occurs at the cyclopentyl ring or aliphatic side chains, though specific positions remain uncharacterized in available literature .

-

Glucuronidation : Phase II metabolism conjugates hydroxylated metabolites with glucuronic acid for renal excretion .

Hydrolytic Stability

-

Aqueous Solutions : Degrades in water via hydrolysis of ester and hydroxyl groups, particularly under acidic (pH < 3) or alkaline (pH > 9) conditions .

-

Temperature Sensitivity : Stable at ≤25°C but decomposes at elevated temperatures (>40°C), forming unidentified polar byproducts .

Oxidative Stability

Susceptible to oxidation at the chlorophenoxy moiety and unsaturated bonds (Z/E-configuration), necessitating storage under inert gas (e.g., argon) to prevent radical-mediated degradation .

Interaction with Cyclodextrins

Studies using β-cyclodextrin (β-CD) reveal a 1:1 inclusion complex formation, enhancing aqueous solubility and stability :

| Parameter | Value/Observation |

|---|---|

| Association constant (K) | 968 ± 120 M⁻¹ (298 K) |

| Binding Site | Aromatic/chlorophenoxy group |

| Stoichiometry | 1:1 (Cloprostenol:β-CD) |

This interaction is driven by hydrophobic effects and hydrogen bonding between the cyclopentyl ring of cloprostenol and β-CD’s cavity .

Synthetic Modifications

While synthetic routes are proprietary, structural analogs suggest reactivity at the following sites:

-

Carboxylate Group : Forms salts (e.g., sodium, potassium) for improved solubility .

-

Hydroxyl Groups : Subject to esterification or etherification to modulate pharmacokinetics .

-

Chlorophenoxy Moiety : Resistant to nucleophilic substitution under physiological conditions due to electron-withdrawing effects .

Environmental Degradation

No explicit data exists on environmental breakdown, but structural analogs suggest:

-

Photodegradation : Likely via cleavage of the chlorophenoxy group under UV light .

-

Microbial Action : Limited biodegradation due to complex stereochemistry and halogenation .

Key Limitations

Scientific Research Applications

Veterinary Medicine

Luteolytic Agent

One of the primary applications of (+/-)-Cloprostenol sodium salt is as a luteolytic agent in veterinary medicine. It is utilized to induce estrus and manage reproductive disorders in various livestock species, including cattle, swine, and horses. The compound effectively terminates pregnancy and facilitates parturition, allowing for controlled breeding patterns in herds and flocks .

Estrus Synchronization

The use of this compound for estrus synchronization is well-documented. In cattle, it promotes the regression of the corpus luteum, leading to synchronized estrus cycles. This application enhances reproductive efficiency and productivity in dairy and beef cattle operations .

Research Applications

Reproductive Health Studies

Research has demonstrated the efficacy of this compound in reproductive health studies. For instance, its role in studying the mechanisms of luteal regression and ovulation induction has been explored extensively. The compound's ability to act as a potent FP receptor agonist (EC50 = 0.84 nM) makes it a valuable tool for investigating prostaglandin pathways in reproductive physiology .

Adipocyte Differentiation Inhibition

Recent studies have indicated that this compound may inhibit the differentiation of adipocyte precursor cells. This finding opens avenues for research into metabolic disorders and obesity treatment, showcasing the compound's potential beyond reproductive applications .

Table 1: Summary of Key Case Studies Involving this compound

Regulatory Status

This compound is approved for use in veterinary medicine across various regions, including Europe and North America. Its manufacturing adheres to Good Manufacturing Practices (GMP), ensuring quality and safety for clinical applications .

Mechanism of Action

The mechanism of action of (+/-)-Cloprostenol sodium salt involves its interaction with prostaglandin receptors in the body. The compound binds to these receptors and mimics the effects of natural prostaglandins, leading to the regression of the corpus luteum and a decrease in progesterone production. This action is mediated through the activation of specific signaling pathways, including the cyclic AMP pathway.

Comparison with Similar Compounds

Key Research Findings

D-Cloprostenol Superiority: D-cloprostenol sodium reduces stillborn type II piglets by 40% and increases piglet weaning weight by 11.5 kg compared to controls .

Dose-Dependent Effects : Quartic dosing improves daily feed intake (2.4 kg/d vs. 1.5 kg/d in controls) and back fat thickness (1.8 mm vs. 1.2 mm), correlating with higher milk production .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity and structural identity of (±)-Cloprostenol sodium salt?

- Methodology : Use high-performance liquid chromatography (HPLC) with a Whatman Partisil L3 column (4.6 mm × 25 cm, 5 µm particle size) as per USP guidelines. Compare retention times and peak responses against a USP Cloprostenol Sodium reference standard. Validate purity using a formula-based calculation: , where and are concentrations of the standard and sample, and and are peak responses .

- Key Data : USP requires purity between 97.5% and 102.5% on an anhydrous basis .

Q. How should (±)-Cloprostenol sodium salt be stored to maintain stability in laboratory settings?

- Methodology : Store in tightly sealed, light-resistant containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Monitor water content via Karl Fischer titration, ensuring ≤3.0% moisture .

Q. What solvent systems are optimal for dissolving (±)-Cloprostenol sodium salt in experimental protocols?

- Methodology : The compound is freely soluble in water and alcohol (ethanol), with solubility in DMSO and dimethylformamide at 50 mg/mL and 130 mg/mL, respectively. For in vitro assays, prepare stock solutions in ethanol (≥99.5% purity) to avoid solvent interference in biological systems .

Advanced Research Questions

Q. How can researchers design reproducible in vivo studies to evaluate the luteolytic efficacy of (±)-Cloprostenol sodium salt?

- Methodology :

Dose Optimization : Use pregnant rodent models (e.g., rats or hamsters) with doses ranging from 25 µg to 100 µg/kg, as the compound exhibits 100–200× higher potency than natural PGF2α in terminating pregnancy .

Endpoint Validation : Measure plasma progesterone levels via ELISA post-administration to confirm luteolysis .

Controls : Include a vehicle control (saline/ethanol) and a positive control (natural PGF2α) to benchmark activity.

Q. How can contradictory results in (±)-Cloprostenol sodium salt’s adipogenic effects be resolved?

- Methodology :

- Experimental Replication : Standardize cell culture conditions (e.g., 3T3-L1 preadipocytes) and treatment duration (≥6 days) to assess lipid accumulation and expression of C/EBPα/PPARγ transcripts .

- Dose-Response Analysis : Test concentrations from 0.1 µM to 10 µM to identify threshold effects.

- Mechanistic Studies : Use siRNA knockdown of PGF2α receptors to isolate receptor-specific pathways .

Q. What chromatographic strategies are suitable for quantifying (±)-Cloprostenol sodium salt metabolites in pharmacokinetic studies?

- Methodology :

- Sample Preparation : Extract plasma samples using solid-phase extraction (C18 columns) with methanol:water (70:30) as the eluent.

- LC-MS/MS Analysis : Employ a reverse-phase C18 column (2.1 mm × 50 mm, 1.7 µm) and a triple-quadrupole mass spectrometer in negative ion mode. Monitor transitions for parent ions (e.g., m/z 446.9 → 327.1) and metabolites .

Q. How can researchers address variability in (±)-Cloprostenol sodium salt’s bioactivity across species?

- Methodology :

- Comparative Studies : Conduct parallel experiments in rodents (rats), ruminants (cows), and primates to assess species-specific receptor affinity.

- Receptor Binding Assays : Use radiolabeled [³H]-Cloprostenol to measure binding kinetics (Kd, Bmax) in uterine or ovarian membrane preparations .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., HPLC column lot numbers, solvent purity grades) in supplementary materials to align with journal guidelines like Chromatography and Beilstein Journal of Organic Chemistry .

- Data Reporting : Include effect sizes, 95% confidence intervals, and intention-to-treat analyses for in vivo studies per CONSORT-EHEALTH standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.